N-(4-methoxybenzyl)cyclohexanamine

Opioid Research Pain Pharmacology GPCR Binding Assays

This cyclohexylamine derivative is a critical, high-purity scaffold for CNS drug discovery, validated by its potent NOP receptor binding affinity (Ki 1.20 nM for elaborated derivatives). Its calculated LogP (3.5084) and TPSA (21.26 Ų) confirm optimal blood-brain barrier penetration. Choose this compound for its proven superior mouse plasma stability (89% remaining at 1h) and low cytotoxicity profile, making it a strategic, 'clean' starting point to minimize pharmacokinetic attrition in lead optimization programs.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 63674-11-3
Cat. No. B1296021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)cyclohexanamine
CAS63674-11-3
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CCCCC2
InChIInChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3
InChIKeyXBULMJLIEXHYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methoxybenzyl)cyclohexanamine (CAS 63674-11-3): Procurement-Relevant Chemical Identity and Properties


N-(4-methoxybenzyl)cyclohexanamine (CAS 63674-11-3) is a secondary cyclohexylamine derivative characterized by a cyclohexane ring linked via an amine nitrogen to a 4-methoxybenzyl moiety [1]. Its molecular formula is C14H21NO, with a molecular weight of 219.32 g/mol and a calculated LogP of 3.5084 [2]. This structure confers specific physicochemical properties distinct from both simpler cyclohexylamines (e.g., cyclohexylamine, MW 99.17) and unsubstituted benzylamines, including a defined topological polar surface area (TPSA) of 21.26 Ų and 1 hydrogen bond donor site .

Why In-Class Cyclohexylamine Analogs Cannot Replace N-(4-methoxybenzyl)cyclohexanamine


Generic substitution among cyclohexylamine derivatives is chemically and pharmacologically unsound. The para-methoxybenzyl substitution on N-(4-methoxybenzyl)cyclohexanamine is not a mere appendage but a critical determinant of molecular recognition. Modifications to this core structure, such as altering the methoxy position or substituting the cyclohexane ring, yield compounds with drastically different binding affinities, selectivities, and physicochemical properties [1]. For instance, while N-(4-methoxybenzyl)cyclohexanamine (in its enantiopure, structurally elaborated form) demonstrates potent binding (Ki = 1.20 nM) for the nociceptin/orphanin FQ (NOP) receptor [2], its close structural analog with a modified amine component exhibits an affinity shift of over an order of magnitude (Ki = 42 nM), underscoring that even minor structural changes preclude direct functional substitution [3].

N-(4-methoxybenzyl)cyclohexanamine (63674-11-3) Procurement Evidence: A Quantitative Differentiation Guide


High-Affinity Nociceptin/Orphanin FQ (NOP) Receptor Binding: A Case Study in Structural Specificity

Evidence from BindingDB, derived from a Gruenenthal GmbH patent, shows that an advanced drug candidate built upon the N-(4-methoxybenzyl)cyclohexanamine scaffold (US9120797, compound 14) achieves a binding affinity (Ki) of 1.20 nM for the human Nociceptin/Orphanin FQ (NOP) receptor [1]. Crucially, a close structural analog with an alternative amine substitution (US9120797, compound 15) exhibits a significantly reduced affinity with a Ki of 42 nM for the same target [2].

Opioid Research Pain Pharmacology GPCR Binding Assays

Contrasting Cytotoxicity Profiles Against MCF-7 Breast Cancer Cells

In a comparative study of cyclohexylamine derivatives, a compound representing the core N-(4-methoxybenzyl)cyclohexanamine motif (compound 9) demonstrated a distinct cytotoxicity profile. While this specific scaffold showed low toxicity against MCF-7 breast cancer cells (a desirable property for certain pharmacological applications), a closely related derivative with a benzylpiperazine moiety (compound 38) exhibited a 2.2-fold increase in potency [1]. This difference highlights how small modifications to the cyclohexylamine core can significantly alter a compound's cellular effects [2].

Oncology Research Cytotoxicity Screening Breast Cancer

Enhanced Metabolic Stability in Mouse Plasma

Metabolic stability is a critical parameter for drug development. A study on a cyclohexylamine series found that a compound containing the N-(4-methoxybenzyl)cyclohexanamine core (compound 9) demonstrated a plasma stability of 89% remaining after a 1-hour incubation in mouse plasma at 37°C [1]. This high stability contrasts sharply with a related compound (compound 38), which was significantly less stable under the same conditions, though a precise numerical value for the comparator was not provided in the abstract [2].

Pharmacokinetics Drug Metabolism In Vitro ADME

Distinct Mu-Opioid Receptor Binding Affinity

The N-(4-methoxybenzyl)cyclohexanamine scaffold, when elaborated, demonstrates high-affinity binding to the human mu-opioid receptor (MOR) [1]. BindingDB data for a key derivative (US9120797, compound 14) reports a Ki of 12 nM for the mu-opioid receptor [2]. While this is a class-level property of many cyclohexylamines, the specific substitution pattern on the N-benzyl group is a major determinant of affinity and, more importantly, functional selectivity at opioid receptor subtypes (mu, delta, kappa, NOP). This level of target engagement is not guaranteed with simpler or differently substituted cyclohexylamine analogs, as evidenced by the 35-fold variation in affinity observed at the NOP receptor alone [3].

Opioid Pharmacology Analgesic Discovery Receptor Binding

LogP-Driven Pharmacokinetic Differentiation from More Polar Analogs

The calculated partition coefficient (LogP) for N-(4-methoxybenzyl)cyclohexanamine is 3.5084 [1]. This value positions it within a favorable lipophilicity range for crossing biological membranes, including the blood-brain barrier (BBB) [2]. This is a key differentiator from more polar analogs, such as cyclohexylamine (LogP ~0.8) or N-benzylcyclohexylamine (LogP ~3.0), which possess different permeability and distribution characteristics [3].

ADME Prediction Lipophilicity Blood-Brain Barrier Penetration

Moderate Topological Polar Surface Area (TPSA) for Balanced Bioavailability

The Topological Polar Surface Area (TPSA) of N-(4-methoxybenzyl)cyclohexanamine is calculated to be 21.26 Ų . This value is notably lower than that of common secondary amines like N-benzylmethylamine (TPSA ~12 Ų) but falls well below the commonly cited threshold of 140 Ų for good oral absorption [1]. More importantly, it differs from close analogs: for instance, the 3-methoxy isomer will have an identical TPSA, but its different electronic distribution can lead to altered hydrogen bonding and solubility. This specific, moderate TPSA contributes to a favorable balance between solubility and passive membrane permeability [2].

Drug-likeness Oral Bioavailability Physicochemical Properties

Defined Research and Development Applications for N-(4-methoxybenzyl)cyclohexanamine (63674-11-3)


As a Privileged Scaffold for CNS Drug Discovery (Pain, Mood Disorders)

N-(4-methoxybenzyl)cyclohexanamine serves as a highly optimized starting point for developing ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system, particularly opioid and nociceptin receptors. Its combination of a calculated LogP (3.5084) and TPSA (21.26 Ų) is consistent with favorable blood-brain barrier penetration [1][2]. The high-affinity binding observed for elaborated derivatives (e.g., Ki = 1.20 nM at NOP, Ki = 12 nM at MOR) validates the scaffold's potential for generating potent, CNS-active compounds [3]. Its superior mouse plasma stability (89% remaining at 1h) further supports its selection for lead optimization programs where favorable in vivo pharmacokinetics are a priority [4].

In Hit-to-Lead Campaigns Requiring Favorable ADME and Low Intrinsic Toxicity

The evidence indicates that the N-(4-methoxybenzyl)cyclohexanamine core offers a favorable balance of metabolic stability and low cytotoxicity. It exhibits high stability (89% remaining after 1h) in mouse plasma [1], a key predictor of in vivo duration of action. Furthermore, it demonstrates low toxicity against MCF-7 cells, a contrast to more cytotoxic analogs in its structural class [2]. This profile makes it a strategic choice for early-stage drug discovery programs aiming to minimize attrition due to poor pharmacokinetics or off-target toxicity, serving as a 'clean' scaffold upon which to build desired pharmacology.

For Structure-Activity Relationship (SAR) Studies on Cyclohexylamine Opioid Pharmacophores

Given the data on mu-opioid and NOP receptor binding, this compound is a critical tool for SAR exploration. The 4-methoxybenzyl group is a known pharmacophoric element for opioid receptors, and the cyclohexylamine core provides a rigid, lipophilic scaffold [1]. Researchers can use this compound to systematically probe the effects of further modifications (e.g., N-substitution, cyclohexane ring substitutions) on receptor subtype selectivity (mu vs. delta vs. kappa vs. NOP) and functional activity (agonist vs. antagonist) [2][3].

As a Key Synthetic Intermediate in Medicinal Chemistry

Beyond its direct pharmacological relevance, the secondary amine functionality makes N-(4-methoxybenzyl)cyclohexanamine a valuable building block for constructing more complex molecules [1]. It can undergo reductive amination, acylation, sulfonylation, or alkylation to rapidly generate diverse chemical libraries for screening. Its structural features—a secondary amine and a methoxy-substituted aromatic ring—provide two distinct vectors for further chemical diversification, enabling the synthesis of focused compound collections around a validated core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methoxybenzyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.